molecular formula C11H14BrClO B8001864 1-Bromo-3-chloro-4-iso-pentyloxybenzene

1-Bromo-3-chloro-4-iso-pentyloxybenzene

Cat. No.: B8001864
M. Wt: 277.58 g/mol
InChI Key: PARMOQULUSILNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-chloro-4-iso-pentyloxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine, chlorine, and an iso-pentyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-4-iso-pentyloxybenzene can be synthesized through a multi-step process involving the halogenation of a suitable aromatic precursor followed by the introduction of the iso-pentyloxy group. One common method involves the bromination and chlorination of a benzene derivative, followed by the etherification reaction to introduce the iso-pentyloxy group. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine, along with catalysts to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and etherification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-4-iso-pentyloxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted aromatic ethers can be formed.

    Oxidation Products: Phenolic compounds.

    Reduction Products: Dehalogenated aromatic compounds.

Scientific Research Applications

1-Bromo-3-chloro-4-iso-pentyloxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-iso-pentyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound may exert its effects through the formation of covalent bonds with target molecules or by modulating the activity of specific pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-2-chlorobenzene

Comparison: 1-Bromo-3-chloro-4-iso-pentyloxybenzene is unique due to the presence of the iso-pentyloxy group, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes. This structural difference can influence its solubility, boiling point, and interaction with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-bromo-2-chloro-1-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARMOQULUSILNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.